molecular formula C16H15Cl2NO3 B15229893 3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide CAS No. 1706463-65-1

3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide

Katalognummer: B15229893
CAS-Nummer: 1706463-65-1
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: SGUIYQRYRLZSHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, chlorobenzyl, and ethoxy functional groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide typically involves multiple steps. One common route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-hydroxy-5-ethoxybenzaldehyde.

    Etherification: The hydroxyl group of the benzaldehyde is etherified with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzaldehyde.

    Amidation: The benzaldehyde is then converted to the corresponding benzamide by reacting with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or catalysts like palladium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-((4-chlorobenzyl)oxy)benzaldehyde
  • 3-Chloro-4-((4-chlorobenzyl)oxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

1706463-65-1

Molekularformel

C16H15Cl2NO3

Molekulargewicht

340.2 g/mol

IUPAC-Name

3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzamide

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H2,19,20)

InChI-Schlüssel

SGUIYQRYRLZSHW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.